
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is a chiral boronic ester compound. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound’s unique structure, which includes a pyrrolidine ring and a pinanediol ester, makes it a valuable reagent in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride typically involves the reaction of (S)-2-Pyrrolidineboronic acid with (-)-pinanediol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving (S)-2-Pyrrolidineboronic acid in an appropriate solvent.
- Adding (-)-pinanediol to the solution.
- Introducing hydrochloric acid to catalyze the esterification reaction.
- Purifying the resulting product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and consistency in large-scale production.
化学反応の分析
Types of Reactions
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boronic esters.
科学的研究の応用
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs and therapeutic agents, especially those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism by which (S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride exerts its effects involves the interaction of the boronic ester with various molecular targets. The boron atom in the compound can form reversible covalent bonds with diols, amines, and other nucleophiles. This property is exploited in catalysis and synthesis, where the compound acts as a chiral catalyst or reagent, facilitating the formation of specific products through selective interactions with substrates.
類似化合物との比較
Similar Compounds
®-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride: The enantiomer of the compound, used in similar applications but with different chiral properties.
Phenylboronic acid pinanediol ester: Another boronic ester used in organic synthesis, but with a different structure and reactivity.
Methylboronic acid pinanediol ester: A simpler boronic ester used in various chemical reactions.
Uniqueness
(S)-2-Pyrrolidineboronic acid (-)-pinanediol ester hydrochloride is unique due to its chiral pyrrolidine ring and pinanediol ester, which provide distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where the control of chirality is crucial for the formation of specific enantiomers.
特性
分子式 |
C14H25BClNO2 |
|---|---|
分子量 |
285.62 g/mol |
IUPAC名 |
(2S)-2-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12+,14-;/m0./s1 |
InChIキー |
OVVMNBVQOPZMPY-KQDUUDLUSA-N |
異性体SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


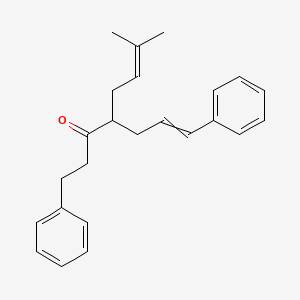
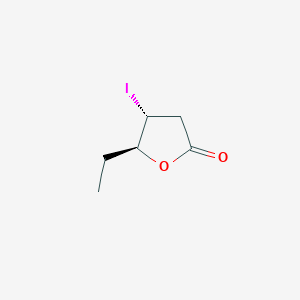
![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
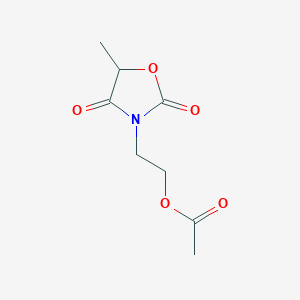

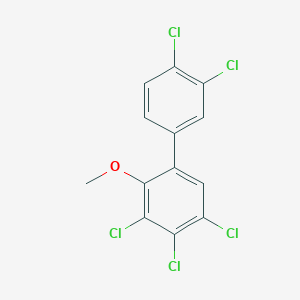
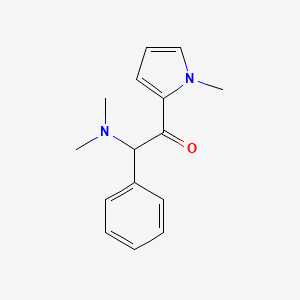



![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
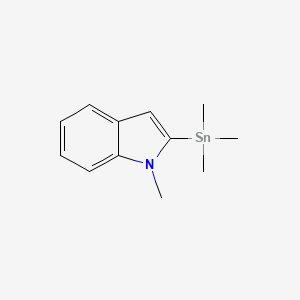
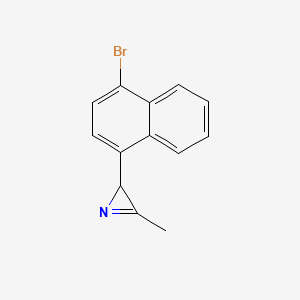
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
